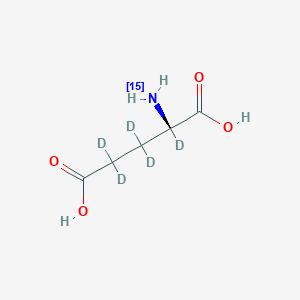

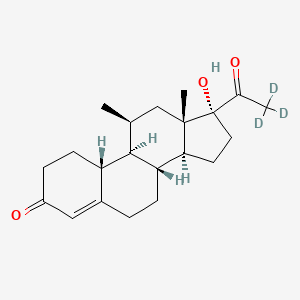

17-Hydroxy-11|A-methyl-19-norprogesterone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-Hidroxi-11|A-metil-19-norprogesterona-d3 es un compuesto esteroideo sintético. Es un derivado de la progesterona, específicamente modificado para incluir un grupo hidroxilo en la posición 17, un grupo metilo en la posición 11 y un esqueleto de norprogesterona marcado con deuterio. Este compuesto se utiliza principalmente en la investigación científica debido a sus propiedades estructurales únicas y actividades biológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 17-Hidroxi-11|A-metil-19-norprogesterona-d3 generalmente implica varios pasos, comenzando con un precursor esteroideo adecuado. Los pasos clave incluyen:

Hidroxilación: Introducción de un grupo hidroxilo en la posición 17.

Metilación: Adición de un grupo metilo en la posición 11.

Marcado con Deuterio: Incorporación de átomos de deuterio en el esqueleto de norprogesterona.

Cada uno de estos pasos requiere reactivos y condiciones específicos, como catalizadores para la hidroxilación y metilación, y fuentes de deuterio para el marcado .

Métodos de Producción Industrial

La producción industrial de 17-Hidroxi-11|A-metil-19-norprogesterona-d3 implica escalar las rutas sintéticas mencionadas anteriormente. Esto generalmente requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Técnicas como la cromatografía y la cristalización se utilizan para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

17-Hidroxi-11|A-metil-19-norprogesterona-d3 sufre diversas reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.

Reducción: Reducción de cetonas o aldehídos a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Sustitución: Se emplean varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo en la posición 17 puede producir una cetona, mientras que la reducción de una cetona puede regenerar el grupo hidroxilo .

Aplicaciones Científicas De Investigación

17-Hidroxi-11|A-metil-19-norprogesterona-d3 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la química esteroidea y los mecanismos de reacción.

Biología: Investigado por sus efectos sobre los procesos celulares y las vías de señalización.

Medicina: Explorado para posibles aplicaciones terapéuticas, particularmente en terapia de reemplazo hormonal e investigación anticonceptiva.

Industria: Utilizado en el desarrollo de nuevos fármacos esteroideos y como estándar de referencia en química analítica

Mecanismo De Acción

El mecanismo de acción de 17-Hidroxi-11|A-metil-19-norprogesterona-d3 implica su interacción con dianas moleculares específicas, como los receptores de progesterona. Al unirse a estos receptores, el compuesto puede modular la expresión genética e influir en diversos procesos fisiológicos. Las vías involucradas incluyen la regulación de las funciones reproductivas y la modulación de las respuestas inmunitarias .

Comparación Con Compuestos Similares

Compuestos Similares

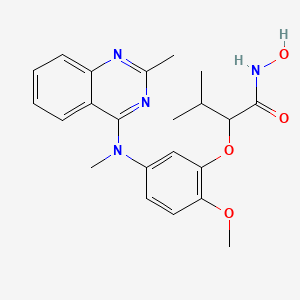

17α-Metil-19-norprogesterona: Un compuesto estrechamente relacionado con modificaciones estructurales similares.

Demegestone: Un derivado con modificaciones adicionales en las posiciones 9 y 21.

Promegetone: Otro derivado con modificaciones en las posiciones 9 y 21, así como un grupo hidroxilo en la posición 21.

Unicidad

17-Hidroxi-11|A-metil-19-norprogesterona-d3 es única debido a su combinación específica de hidroxilación, metilación y marcado con deuterio. Estas modificaciones confieren actividades biológicas distintas y lo convierten en una herramienta valiosa en la investigación .

Propiedades

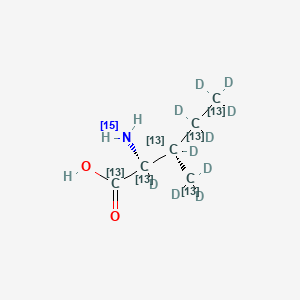

Fórmula molecular |

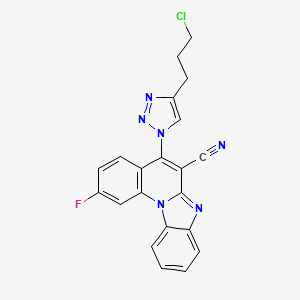

C21H30O3 |

|---|---|

Peso molecular |

333.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,11S,13S,14S,17R)-17-hydroxy-11,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1/i2D3 |

Clave InChI |

USGPYONVMYBUCZ-OQOZLCLBSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C)O |

SMILES canónico |

CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)